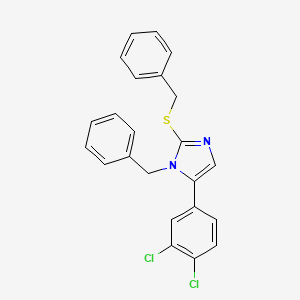

1-benzyl-2-(benzylthio)-5-(3,4-dichlorophenyl)-1H-imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Benzyl-2-(benzylthio)-5-(3,4-dichlorophenyl)-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. It is a potential drug candidate that has been extensively studied for its various pharmacological properties.

Aplicaciones Científicas De Investigación

Ambidentate Properties and Direction of Benzylation

Research on imidazole derivatives, such as the study by Ivanova et al. (2005), explores the ambidentate properties and direction of benzylation in asymmetric substituted imidazoles, highlighting the specific site of reaction through NMR spectroscopy, which can be crucial for understanding the chemical behavior and potential applications of similar compounds (Ivanova, A., Kombarov, R., Davidenko, P. V., & Rodin, O. G., 2005).

Quantum-chemical, IR, NMR, and X-ray Diffraction Studies

Özdemir et al. (2011) conducted comprehensive quantum-chemical, IR, NMR, and X-ray diffraction studies on 2-(4-chlorophenyl)-1-methyl-1H-benzo[d]imidazole, demonstrating the importance of theoretical and experimental analyses in understanding the molecular geometry, vibrational frequencies, and chemical shift values. Such studies offer insights into the properties and applications of imidazole derivatives (Özdemir, N., Eren, B., Dinçer, M., & Bekdemir, Yunus, 2011).

Luminescence Sensing Applications

Shi et al. (2015) reported on dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks, showcasing their application in luminescence sensing of benzaldehyde derivatives. This indicates the potential of imidazole compounds in developing sensitive materials for detecting organic compounds (Shi, B., Zhong, Yuanhao, Guo, Lili, & Li, Gang, 2015).

Electrochemical Studies and Copolymerization

Soylemez et al. (2015) explored the electrochemical copolymerization of a benzimidazole derivative with 3,4-ethylenedioxythiophene, focusing on the optical and electrochromic properties. Such studies suggest the utility of imidazole derivatives in the development of materials with unique electrochemical and optical characteristics (Soylemez, Saniye, Hacioglu, S., Demirci Uzun, Sema, & Toppare, L., 2015).

Synthesis and Biological Activities

Research on imidazole derivatives also extends into the synthesis and evaluation of biological activities. For instance, Streciwilk et al. (2014) studied p-benzyl-substituted NHC–silver(I) acetate compounds derived from imidazole, revealing their antibacterial and cytotoxic potentials. These findings underscore the potential of imidazole derivatives in medicinal chemistry and pharmacology (Streciwilk, Wojciech, Cassidy, J., Hackenberg, F., Müller‐Bunz, H., Paradisi, F., & Tacke, M., 2014).

Propiedades

IUPAC Name |

1-benzyl-2-benzylsulfanyl-5-(3,4-dichlorophenyl)imidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18Cl2N2S/c24-20-12-11-19(13-21(20)25)22-14-26-23(28-16-18-9-5-2-6-10-18)27(22)15-17-7-3-1-4-8-17/h1-14H,15-16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUYSMDPKBBOKIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CN=C2SCC3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18Cl2N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-2-(benzylthio)-5-(3,4-dichlorophenyl)-1H-imidazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(difluoromethylsulfanyl)phenyl]-3-(5-methylfuran-2-yl)propanamide](/img/structure/B2382581.png)

![(2R)-2-[4-(Trifluoromethyl)pyridin-3-yl]propan-1-amine](/img/structure/B2382582.png)

![{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate](/img/structure/B2382584.png)

![3-(2-Aminoethyl)thieno[2,3-d]pyrimidin-4-one;hydrochloride](/img/structure/B2382585.png)

![Benzo[b]thiophen-2-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2382587.png)

![6-(2-Chloro-propionyl)-2-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B2382590.png)

![Ethyl 2-bromothieno[3,2-b]furan-5-carboxylate](/img/structure/B2382592.png)

![Ethyl 4-{2-[(4-methylbenzyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2382595.png)

![N,1-bis(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2382600.png)